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Compound Name: Hdac10-IN-1

Cat. No.: B10861278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Hdac10-IN-1, a potent and

selective inhibitor of Histone Deacetylase 10 (HDAC10), in high-throughput screening (HTS)

assays. The following sections detail both biochemical and cell-based screening methods to

characterize the activity of Hdac10-IN-1 and similar compounds.

Introduction to Hdac10-IN-1
Hdac10-IN-1 (also known as compound 13b) is a highly selective and potent small molecule

inhibitor of HDAC10, with a reported IC50 value of 58 nM.[1] HDAC10 is a class IIb histone

deacetylase that has been identified as a polyamine deacetylase, distinguishing it from other

HDAC isoforms that primarily target acetylated lysine residues on histone and non-histone

proteins.[2] Emerging evidence implicates HDAC10 in various cellular processes, including

autophagy, making it a compelling therapeutic target in oncology and other diseases.[3][4][5]

Hdac10-IN-1 serves as a valuable chemical probe to investigate the biological functions of

HDAC10 and as a reference compound in screening campaigns for novel HDAC10 inhibitors.

Quantitative Data for Hdac10-IN-1
The inhibitory activity and selectivity of Hdac10-IN-1 against various HDAC isoforms are

summarized below. This data is crucial for interpreting screening results and understanding the

compound's specificity.
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Target IC50 (nM) Reference

HDAC10 58 [1]

HDAC6 >15,000 [2][6]

Class I HDACs No significant impact [2]

Biochemical High-Throughput Screening Assay
This protocol describes a fluorogenic biochemical assay suitable for high-throughput screening

of potential HDAC10 inhibitors, using Hdac10-IN-1 as a reference compound. The assay

measures the deacetylation of a synthetic substrate by recombinant human HDAC10.

Experimental Protocol: Fluorogenic HDAC10 Inhibition
Assay
1. Materials and Reagents:

Recombinant Human HDAC10 (e.g., BPS Bioscience, Cat# 50060)[7]

HDAC10 Substrate: A fluorogenic, acetylated polyamine-based substrate is recommended,

such as Ac-Spermidine-AMC.[8] Alternatively, a general fluorogenic HDAC substrate like

Boc-Lys(Ac)-AMC can be used, although it may be less specific.

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1

mg/mL BSA.

Hdac10-IN-1 (as a positive control)

Test compounds

Developer solution: Trypsin in a suitable buffer (e.g., 5.0 mg/mL in assay buffer).[7]

Stop Solution: A pan-HDAC inhibitor like Trichostatin A (TSA) to terminate the enzymatic

reaction.

384-well black, flat-bottom assay plates
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Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[9]

2. Assay Procedure:

Prepare a serial dilution of Hdac10-IN-1 and the test compounds in DMSO. A typical starting

concentration for Hdac10-IN-1 would be 10 µM, with subsequent 1:3 dilutions.

Add 1 µL of the diluted compounds or DMSO (as a negative control) to the wells of the 384-

well plate.

Prepare a solution of recombinant HDAC10 in assay buffer. The optimal concentration

should be determined empirically by running a titration curve, but a starting point of 5-10

ng/well can be used.

Add 20 µL of the HDAC10 enzyme solution to each well, except for the "no enzyme" control

wells.

Initiate the reaction by adding 20 µL of the HDAC10 substrate solution (prepared in assay

buffer) to all wells. The final substrate concentration should be at or near its Km value for

HDAC10.

Incubate the plate at 37°C for 60 minutes.

Stop the reaction by adding 10 µL of the Stop Solution.

Add 20 µL of the Developer solution to each well.

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the

fluorescent signal.

Read the fluorescence intensity on a microplate reader.

3. Data Analysis:

Subtract the background fluorescence from the "no enzyme" control wells.

Normalize the data to the DMSO control (100% activity) and a strong inhibitor control (0%

activity).
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Plot the normalized percent inhibition against the logarithm of the compound concentration

and fit the data to a four-parameter logistic equation to determine the IC50 values.
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Plate Preparation

Enzymatic Reaction

Signal Detection

Data Analysis

Prepare Compound Dilutions
(Hdac10-IN-1 and Test Compounds)

Add 1µL of Compound/DMSO
to 384-well plate

Add 20µL of
Recombinant HDAC10

Add 20µL of
Fluorogenic Substrate

Incubate at 37°C
for 60 min

Add 10µL of
Stop Solution (TSA)

Add 20µL of
Developer (Trypsin)

Incubate at RT
for 15-30 min

Read Fluorescence
(Ex: 350-380nm, Em: 440-460nm)

Calculate % Inhibition

Determine IC50 values
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Cell Plating Compound Treatment

Imaging

Image and Data Analysis

Seed GFP-LC3 Cells
in 384-well plates

Allow cells to adhere overnight

Prepare Compound Dilutions
(Hdac10-IN-1, Test Compounds, Controls)

Treat cells with compounds
(with and without Chloroquine)

Incubate for 6-24 hours

Add Hoechst 33342
(1 hour before imaging)

Acquire Images
(High-Content Imager)

Segment Cells
(based on nuclear stain)

Quantify GFP-LC3 Puncta
(per cell)

Analyze Autophagic Flux

Generate Dose-Response Curves
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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